molecular formula C18H21ClN2O3 B12483692 2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide

2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide

Cat. No.: B12483692
M. Wt: 348.8 g/mol
InChI Key: KBWZTLRIHXSXHJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes a chloro, methoxy, and phenoxy group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-6-methoxyphenol with formaldehyde and 1-phenylethylamine to form an intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency. Industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding phenoxy acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Phenoxy acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate signaling pathways by binding to receptors or enzymes, thereby altering their activity. This modulation can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide
  • 2-(2-Chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride

Uniqueness

2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C18H21ClN2O3/c1-12(14-6-4-3-5-7-14)21-10-13-8-15(19)18(16(9-13)23-2)24-11-17(20)22/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22)

InChI Key

KBWZTLRIHXSXHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Cl)OCC(=O)N)OC

Origin of Product

United States

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